molecular formula C16H22BNO3 B2992827 8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester CAS No. 2304633-96-1

8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester

Cat. No.: B2992827
CAS No.: 2304633-96-1
M. Wt: 287.17
InChI Key: NYVYYOVHQQZMFK-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is a boronic ester derivative of 8-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Synthetic Routes and Reaction Conditions:

  • Biginelli Reaction: One common synthetic route involves the Biginelli reaction, which uses methyl arenes as a surrogate for aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst. This method is performed under solvent-free conditions.

  • Boronic Ester Formation: The boronic ester can be formed by reacting the corresponding carboxylic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding quinone derivative and reduction to form the corresponding hydroquinoline derivative.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation Reactions: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed:

  • Biaryl Compounds: Resulting from the Suzuki-Miyaura cross-coupling reaction.

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. It is also used in the synthesis of various heterocyclic compounds.

Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: It has applications in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: It is used in the chemical industry for the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the interaction with various nucleophiles in substitution reactions.

Comparison with Similar Compounds

  • 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: This compound is structurally similar but lacks the boronic ester group.

  • 8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: The parent carboxylic acid without the boronic ester group.

Uniqueness: 8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester is unique due to its boronic ester group, which enhances its reactivity in cross-coupling reactions compared to its parent carboxylic acid. This makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-10-8-12(9-11-6-7-13(19)18-14(10)11)17-20-15(2,3)16(4,5)21-17/h8-9H,6-7H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYYOVHQQZMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CCC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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